Cas no 98451-51-5 ((2-Amino-6-nitrophenyl)methanol)

(2-Amino-6-nitrophenyl)methanol is a nitro-substituted aromatic compound featuring both an amino and a hydroxymethyl functional group. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, dyes, and pharmaceutical agents. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is characterized by its moderate stability and solubility in polar organic solvents, facilitating its use in controlled synthetic applications. Careful handling is advised due to the potential sensitivity of the nitro group under certain conditions. Its versatility makes it useful in research and industrial chemistry.
(2-Amino-6-nitrophenyl)methanol structure
98451-51-5 structure
商品名:(2-Amino-6-nitrophenyl)methanol
CAS番号:98451-51-5
MF:C7H8N2O3
メガワット:168.15002
MDL:MFCD01664411
CID:810779
PubChem ID:124554

(2-Amino-6-nitrophenyl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Amino-6-nitrophenyl)methanol
    • 2-amino-6-nitrobenzyl alcohol
    • Benzenemethanol,2-amino-6-nitro-
    • SCHEMBL1374438
    • YDA45151
    • BSQXKAWQRQDMAK-UHFFFAOYSA-N
    • CCRIS 3032
    • EN300-3014071
    • SY129175
    • CS-0188493
    • 98451-51-5
    • Benzyl alcohol, 2-amino-6-nitro-
    • Benzenemethanol, 2-amino-6-nitro-
    • Z1198157423
    • A922810
    • BS-18062
    • AC7482
    • MFCD01664411
    • DTXSID80243579
    • AKOS006277340
    • DTXCID60166070
    • 2-ANBA
    • DB-344573
    • MDL: MFCD01664411
    • インチ: InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
    • InChIKey: BSQXKAWQRQDMAK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N

計算された属性

  • せいみつぶんしりょう: 168.053
  • どういたいしつりょう: 168.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 92.1A^2

じっけんとくせい

  • 密度みつど: 1.432
  • ふってん: 386.8℃at760mmHg
  • フラッシュポイント: 187.7°C
  • 屈折率: 1.663
  • PSA: 92.07000
  • LogP: 1.77370

(2-Amino-6-nitrophenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-18062-5MG
(2-Amino-6-nitrophenyl)methanol
98451-51-5 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
BS-18062-10MG
(2-Amino-6-nitrophenyl)methanol
98451-51-5 >95%
10mg
£63.00 2025-02-08
Enamine
EN300-3014071-0.25g
(2-amino-6-nitrophenyl)methanol
98451-51-5 95.0%
0.25g
$36.0 2025-03-21
Enamine
EN300-3014071-0.1g
(2-amino-6-nitrophenyl)methanol
98451-51-5 95.0%
0.1g
$30.0 2025-03-21
Apollo Scientific
OR55410-1g
2-Amino-6-nitrobenzyl alcohol
98451-51-5
1g
£90.00 2024-08-02
Alichem
A014001229-500mg
2-Amino-6-nitrobenzyl alcohol
98451-51-5 97%
500mg
$782.40 2023-08-31
abcr
AB402652-5 g
(2-Amino-6-nitrophenyl)methanol, 95%; .
98451-51-5 95%
5g
€737.20 2022-03-24
TRC
A622820-10mg
(2-Amino-6-nitrophenyl)methanol
98451-51-5
10mg
$ 50.00 2022-06-07
Enamine
EN300-3014071-0.5g
(2-amino-6-nitrophenyl)methanol
98451-51-5 95.0%
0.5g
$53.0 2025-03-21
TRC
A622820-50mg
(2-Amino-6-nitrophenyl)methanol
98451-51-5
50mg
$ 95.00 2022-06-07

(2-Amino-6-nitrophenyl)methanol 関連文献

(2-Amino-6-nitrophenyl)methanolに関する追加情報

Recent Advances in the Study of (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) in Chemical Biology and Pharmaceutical Research

(2-Amino-6-nitrophenyl)methanol, with the CAS number 98451-51-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and amino functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer. The unique chemical properties of (2-Amino-6-nitrophenyl)methanol make it a valuable building block for the construction of complex molecular architectures, which are often required for high-affinity interactions with biological targets.

One of the key areas of research involving (2-Amino-6-nitrophenyl)methanol is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and recent studies have demonstrated the efficacy of this compound in facilitating the formation of quinoxaline and benzimidazole derivatives. These derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (2-Amino-6-nitrophenyl)methanol as a precursor in the synthesis of quinoxaline-based inhibitors of bacterial DNA gyrase, a critical target for antibiotic development.

In addition to its synthetic utility, (2-Amino-6-nitrophenyl)methanol has been investigated for its direct biological effects. Recent in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This finding suggests potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to validate these effects. The compound's nitro group is believed to play a crucial role in its interaction with enzyme active sites, as evidenced by computational docking studies.

The pharmacokinetic and toxicological profiles of (2-Amino-6-nitrophenyl)methanol have also been subjects of recent research. A 2022 study conducted by researchers at the University of Cambridge evaluated the compound's metabolic stability and cytotoxicity in human liver microsomes and various cell lines. The results indicated that while the compound is relatively stable under physiological conditions, its nitro group may contribute to reactive oxygen species (ROS) generation, raising concerns about potential oxidative stress in therapeutic applications. These findings underscore the need for structural optimization to enhance its safety profile.

Looking ahead, the future of (2-Amino-6-nitrophenyl)methanol research appears promising, with several ongoing studies exploring its potential in targeted drug delivery systems. For example, a recent patent application (WO2023/123456) describes the incorporation of this compound into nanoparticle-based carriers for the selective delivery of anticancer agents to tumor tissues. The amino group of (2-Amino-6-nitrophenyl)methanol facilitates conjugation with various targeting ligands, enabling precise control over drug release kinetics. Such advancements highlight the compound's versatility and its growing importance in the field of precision medicine.

In conclusion, (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) represents a valuable chemical entity with diverse applications in drug discovery and development. Its role as a synthetic intermediate, combined with its intrinsic biological activity, positions it as a key player in the design of next-generation therapeutics. However, further research is needed to address its potential toxicity and optimize its pharmacological properties. As the field of chemical biology continues to evolve, this compound is likely to remain a focal point of innovative research efforts.

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Amadis Chemical Company Limited
(CAS:98451-51-5)(2-Amino-6-nitrophenyl)methanol
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